molecular formula C6H6N4 B3326097 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 23069-75-2

8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3326097
CAS No.: 23069-75-2
M. Wt: 134.14 g/mol
InChI Key: YTVZMSXMEQKGQH-UHFFFAOYSA-N
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Description

8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the chemical formula C6H6N4. It is part of the triazolopyridazine family, known for its diverse applications in medicinal chemistry and material science. This compound is characterized by a fused ring system consisting of a triazole and a pyridazine ring, with a methyl group attached to the triazole ring.

Scientific Research Applications

8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

Future Directions

The future directions of research on 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine could involve the synthesis of more derivatives and the exploration of their potential applications. For instance, the development of new antimicrobial agents with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Further studies could also focus on the physicochemical properties of the pyridazine ring and its potential in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with 1,2-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Mechanism of Action

The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the methyl group, which influences its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-8-10-4-7-9-6(5)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZMSXMEQKGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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